molecular formula C20H37NSn B1625012 N,N-dimethyl-4-(tributylstannyl)aniline CAS No. 84600-70-4

N,N-dimethyl-4-(tributylstannyl)aniline

Cat. No. B1625012
CAS RN: 84600-70-4
M. Wt: 410.2 g/mol
InChI Key: NRIJBRZYITYLGP-UHFFFAOYSA-N
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Description

“N,N-dimethyl-4-(tributylstannyl)aniline” is a chemical compound with the molecular formula C20H37NSn . It has a molecular weight of 410.23 . The compound is also known by the synonyms [4-(Dimethylamino)phenyl]tributylstannane and 4-(Tributylstannyl)-1-dimethylaminobenzene .


Molecular Structure Analysis

The InChI code for “N,N-dimethyl-4-(tributylstannyl)aniline” is 1S/C8H10N.3C4H9.Sn/c1-9(2)8-6-4-3-5-7-8;3*1-3-4-2;/h4-7H,1-2H3;3*1,3-4H2,2H3; . This indicates that the compound consists of a dimethylamino group attached to a phenyl group, along with three butyl groups attached to a tin atom .


Physical And Chemical Properties Analysis

“N,N-dimethyl-4-(tributylstannyl)aniline” is a liquid at room temperature . It should be stored at 2-8°C . The compound has a molecular weight of 410.224 g/mol .

Scientific Research Applications

Chemical Synthesis and Catalysis

N,N-dimethyl-4-(tributylstannyl)aniline and related compounds find significant use in organic synthesis and catalysis. For instance, aniline derivatives have been employed in phase transfer catalysis (PTC) to enhance reaction rates and selectivity in organic synthesis. The study by Yadav and Lande (2007) demonstrates the intensification of rates and selectivity using tri-liquid versus bi-liquid phase transfer catalysis, providing insights into the reduction of 4-nitro-o-xylene with sodium sulfide, showcasing the importance of aniline derivatives in improving profitability and environmental benefits in chemical processes (Yadav & Lande, 2007).

Materials Science

Aniline and its derivatives have been instrumental in the development of advanced materials. Prashad et al. (2000) describe a convenient and selective method for the trifluoroacetylation of anilines, showcasing the versatility of aniline derivatives in synthesizing materials with specific functional properties (Prashad et al., 2000). Additionally, the work by Snauwaert et al. (1987) on the electronic structure and properties of dimethyl-aniline polymers emphasizes the role of aniline derivatives in creating conductive polymers and enhancing their electrochemical properties (Snauwaert et al., 1987).

Environmental Applications

Aniline derivatives are also pivotal in environmental applications, such as water pollution control. The study by Huang et al. (2017) on the direct fabrication of lamellar self-supporting Co3O4/N/C peroxymonosulfate activation catalysts for effective aniline degradation highlights the use of N-doped carbon materials, derived from aniline, in treating water pollutants (Huang et al., 2017). This demonstrates the potential of aniline derivatives in creating sustainable solutions for environmental remediation.

properties

IUPAC Name

N,N-dimethyl-4-tributylstannylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N.3C4H9.Sn/c1-9(2)8-6-4-3-5-7-8;3*1-3-4-2;/h4-7H,1-2H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIJBRZYITYLGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448622
Record name N,N-Dimethyl-4-(tributylstannyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-(tributylstannyl)aniline

CAS RN

84600-70-4
Record name N,N-Dimethyl-4-(tributylstannyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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